Benzenesulfonamide, 4-methyl-N-4-quinolinyl-
CAS No.: 32433-30-0
Cat. No.: VC15894152
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32433-30-0 |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-methyl-N-quinolin-4-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C16H14N2O2S/c1-12-6-8-13(9-7-12)21(19,20)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18) |
| Standard InChI Key | QUSRFZSAXQSDFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide group () linked to the 4-position of a 4-methylquinoline heterocycle. This configuration creates a planar aromatic system with polar sulfonamide and basic quinoline functionalities, enabling dual hydrophobic and hydrophilic interactions. The IUPAC name, 4-methyl-N-quinolin-4-ylbenzenesulfonamide, reflects this substitution pattern .
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.36 g/mol | |
| Exact Mass | 298.078 Da | |
| Topological Polar SA | 70.7 Ų | |
| LogP (Octanol-Water) | 3.85 |
The relatively high LogP value indicates significant lipophilicity, suggesting membrane permeability and potential blood-brain barrier penetration . The polar surface area (70.7 Ų) aligns with typical values for CNS-active compounds, though further pharmacokinetic studies are needed to confirm this behavior.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis method involves coupling 4-methylbenzenesulfonyl chloride with 4-aminoquinoline under basic conditions. Burton et al. (2003) optimized this route using dichloromethane as the solvent and triethylamine as the base, achieving yields exceeding 75% . The reaction proceeds via nucleophilic acyl substitution:
Critical parameters include strict temperature control (0–5°C during reagent addition) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Purification and Characterization
Crude product purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Identity confirmation combines:
-
NMR Spectroscopy: Distinct signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm for benzenesulfonamide-CH)
Applications in Scientific Research
Drug Discovery
The compound serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume